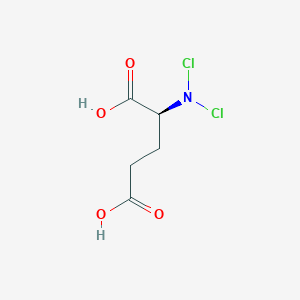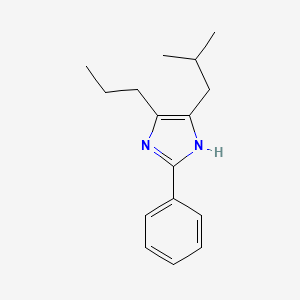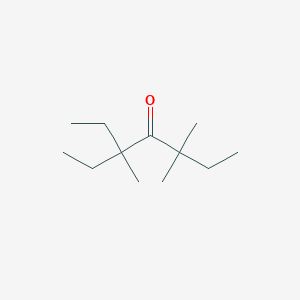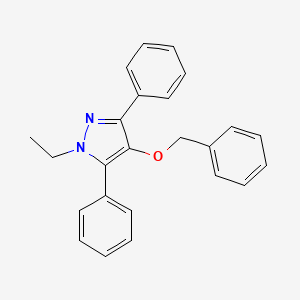![molecular formula C16H16N2O2 B14598295 2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate CAS No. 61022-77-3](/img/structure/B14598295.png)
2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylmethylideneamino group and a phenylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with phenyl isocyanate to form 2-aminoethyl phenylcarbamate. This intermediate is then reacted with benzaldehyde under specific conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(e)-Phenylmethylidene]amino}ethanol
- Phenylcarbamate derivatives
- Aminoethyl carbamates
Uniqueness
2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61022-77-3 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-(benzylideneamino)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-15-9-5-2-6-10-15)20-12-11-17-13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,18,19) |
InChI-Schlüssel |
INJHDPIDCFNMNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NCCOC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)







![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)


![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

